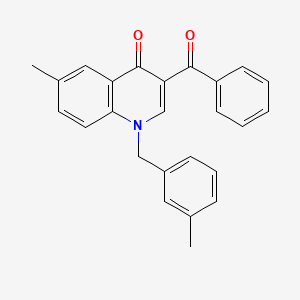
3-benzoyl-6-methyl-1-(3-methylbenzyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Photochemical Properties
Studies have revealed the photochromic properties of quinoline derivatives, such as the 3-benzoyl-2-benzyl-1-methyl-1H-quinolin-4-one, where the photochemical mechanism is based on the photoenolization process. The structural effects on the gamma-hydrogen transfer rate and biradical decay are crucial for understanding the photochromic performances of these compounds. This research can be instrumental in developing new materials with specific photoresponsive behaviors (Aloïse et al., 2006).
Synthesis and Crystal Structure Analysis
The synthesis of novel isoxazolequinoxaline derivatives has been detailed, showcasing their potential in industrial and pharmaceutical applications. The structural analysis, including DFT calculations, Hirshfeld surface analysis, and molecular dynamics, provides a comprehensive understanding of their stability and interactions, which can be pivotal in drug design and material science (Abad et al., 2021).
Catalysis
Research on pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction demonstrates the utility of quinoline derivatives in catalysis. These catalysts' preparation and their application in organic synthesis highlight the potential of quinoline derivatives in facilitating various chemical transformations (Facchetti et al., 2016).
Photochromism and Biological Activity
Quinoline derivatives also exhibit photochromic properties in addition to their potential biological activities. The study of new 2-unsubstituted 3-(2-benzylbenzoyl)quinolin-4(1H)-ones provided insights into their photoreversible photochromic properties under anaerobic conditions, which could have implications for developing new photoresponsive drugs or materials (Larina et al., 2010).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential applications of the compound and areas for future research.
Please consult a qualified chemist or a relevant expert for a detailed analysis of this specific compound. It’s also important to note that handling chemicals should always be done following appropriate safety protocols.
Propriétés
IUPAC Name |
3-benzoyl-6-methyl-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c1-17-7-6-8-19(13-17)15-26-16-22(24(27)20-9-4-3-5-10-20)25(28)21-14-18(2)11-12-23(21)26/h3-14,16H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMZWOGHDWDSKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-methyl-1-[(3-methylphenyl)methyl]quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

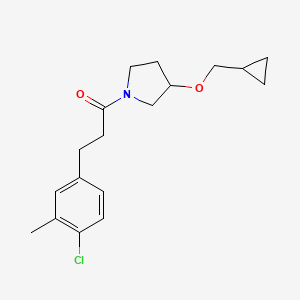
![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)

![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)
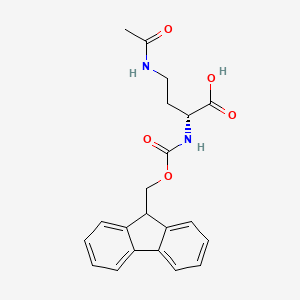
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)

![(E)-4-(Dimethylamino)-1-[3-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2377672.png)
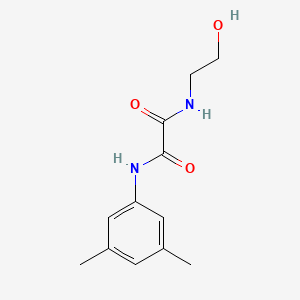
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2377676.png)

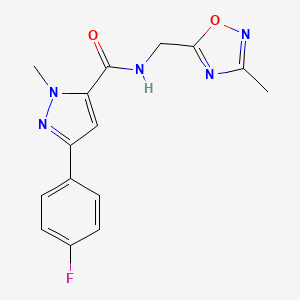
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid](/img/structure/B2377680.png)
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)